2-Methylamino-4-amino phenol dihydrochloride

描述

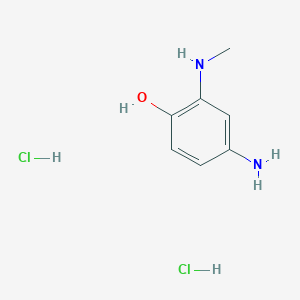

2-Methylamino-4-amino phenol dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methylamino-4-amino phenol dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 312958-14-8

- Molecular Formula : C7H10Cl2N2O

The compound is a derivative of aminophenol and exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules, influencing various biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.

- Radical Scavenging : Similar to other aminophenols, it exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells .

- Cell Growth Modulation : Studies suggest that it may induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Antioxidant Activity

Research indicates that this compound can scavenge free radicals effectively. A study demonstrated its ability to reduce lipid peroxidation in rat liver microsomes, highlighting its antioxidant capacity .

Anticancer Properties

In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HepG2 (Liver Cancer)

- DU-145 (Prostate Cancer)

These findings suggest that the compound may have therapeutic potential in cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation .

Toxicological Assessments

A series of toxicological studies were conducted to evaluate the safety profile of this compound:

- Acute Toxicity Study : Fischer 344 rats were administered varying doses (0, 100, 316, or 1000 mg/kg) for 28 days. Observations included decreased motor activity and changes in blood parameters at higher doses, with a no observed adverse effect level (NOAEL) established at 316 mg/kg .

- Dermal Sensitization Tests : Various studies indicated potential sensitizing effects when applied topically. In one study involving guinea pigs, slight erythema was observed, suggesting a moderate sensitizing potential .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. In vitro tests showed significant inhibition against:

- Staphylococcus aureus

- E. coli

This broad-spectrum activity underscores its potential utility in developing antimicrobial agents .

Data Table: Summary of Biological Activities

科学研究应用

Chemical Synthesis

2-Methylamino-4-amino phenol dihydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo reactions such as nitration and reduction makes it valuable in creating more complex molecules.

Key Reactions Involving this compound:

- Nitration : The compound can be nitrated to introduce nitro groups, which are essential for further chemical modifications.

- Reduction : It can be reduced to form amines, which are crucial in synthesizing active pharmaceutical ingredients (APIs).

Pharmaceutical Applications

The compound has been studied for its potential use in various therapeutic areas. Research indicates that derivatives of 2-methylamino-4-amino phenol exhibit biological activities that could be harnessed in drug development.

Case Studies:

- Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Some studies suggest that the compound may have anti-inflammatory effects, indicating potential applications in treating inflammatory diseases.

Cosmetic Applications

One of the most notable uses of this compound is in cosmetic formulations, particularly hair dyes. It acts as a colorant and is often used due to its effective dyeing properties.

Safety Assessments:

Regulatory bodies have conducted extensive safety assessments on the use of this compound in cosmetics. For instance:

- Skin Irritation Studies : Research has shown that formulations containing the compound do not cause significant irritation when applied to human skin.

- Sensitization Tests : The compound has undergone sensitization tests in guinea pigs, indicating low potential for allergic reactions when used appropriately.

Regulatory Status and Safety

The regulatory status of this compound varies by region. In Europe, it is subject to strict regulations concerning its use in cosmetics due to safety concerns related to potential toxicity and sensitization.

Toxicological Profile:

- Absorption Studies : Toxicological evaluations indicate that the compound is absorbed through the skin but does not accumulate significantly, suggesting a low risk for systemic toxicity.

- Mutagenicity Tests : Studies have shown no mutagenic effects at relevant concentrations, supporting its safety for use in consumer products.

属性

IUPAC Name |

4-amino-2-(methylamino)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-9-6-4-5(8)2-3-7(6)10;;/h2-4,9-10H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARLZGYWFGAZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631246 | |

| Record name | 4-Amino-2-(methylamino)phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312958-14-8 | |

| Record name | 4-Amino-2-(methylamino)phenol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。